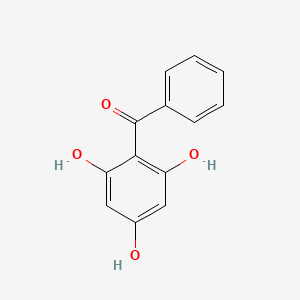
2,4,6-三羟基苯甲酮
描述
2,4,6-Trihydroxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its diverse pharmacological activities and is commonly found in plants belonging to the Clusiaceae and Hypericaceae families .
科学研究应用
2,4,6-Trihydroxybenzophenone has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2,4,6-Trihydroxybenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of benzophenone and xanthone derivatives. It interacts with enzymes such as benzoate-CoA ligase and benzophenone synthase. Benzoate-CoA ligase from Rhodopseudomonas palustris catalyzes the formation of benzoyl CoA from benzoate, which then interacts with benzophenone synthase from Garcinia mangostana to produce 2,4,6-Trihydroxybenzophenone . These interactions are crucial for the formation of the benzophenone skeleton, which can undergo further modifications to yield various derivatives.
Cellular Effects
2,4,6-Trihydroxybenzophenone has been shown to influence cellular processes, particularly in cancer cells. In HT-29 human colon carcinoma cells, 2,4,6-Trihydroxybenzophenone induces apoptosis, leading to cell shrinkage, membrane blebbing, DNA fragmentation, and the formation of apoptotic nuclei . This compound affects cell signaling pathways by upregulating proteins such as PUMA, Bak, Bcl-2, and Mcl-1, which are involved in the regulation of apoptosis . Additionally, it has minimal impact on normal human liver and fibroblast lung cell lines, indicating its selective cytotoxicity towards cancer cells.
Molecular Mechanism
The molecular mechanism of 2,4,6-Trihydroxybenzophenone involves its interaction with specific biomolecules and enzymes. It binds to benzoate-CoA ligase and benzophenone synthase, facilitating the conversion of benzoate to benzoyl CoA and subsequently to 2,4,6-Trihydroxybenzophenone . This compound also exerts its effects by inducing apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in cancer cells . These interactions highlight the compound’s role in modulating gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trihydroxybenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that 2,4,6-Trihydroxybenzophenone maintains its apoptotic effects on cancer cells over extended periods, with no significant loss of activity . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2,4,6-Trihydroxybenzophenone in animal models vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells. At higher doses, it can cause adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired apoptotic effect without causing significant toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2,4,6-Trihydroxybenzophenone is involved in metabolic pathways that lead to the synthesis of benzophenone and xanthone derivatives. It interacts with cytochrome P450 enzymes, which catalyze the hydroxylation of 2,4,6-Trihydroxybenzophenone to produce various hydroxylated derivatives . These metabolic pathways are essential for the diversification of benzophenone and xanthone compounds, which have a wide range of biological activities.
Transport and Distribution
Within cells and tissues, 2,4,6-Trihydroxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. It is excreted into the culture medium by engineered Escherichia coli, indicating its ability to be transported across cell membranes . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms, which play a crucial role in its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,4,6-Trihydroxybenzophenone is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic pathways . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and biomolecules. Post-translational modifications and targeting signals may also play a role in directing 2,4,6-Trihydroxybenzophenone to specific cellular compartments, enhancing its efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trihydroxybenzophenone can be synthesized through various methods. One notable method involves the biotransformation of sodium benzoate using engineered Escherichia coli. In this process, benzoate-CoA ligase from Rhodopseudomonas palustris and benzophenone synthase from Garcinia mangostana are coexpressed in Escherichia coli. The engineered bacteria accept sodium benzoate as the substrate, forming benzoyl CoA, which subsequently condenses with endogenous malonyl CoA to produce 2,4,6-Trihydroxybenzophenone .
Industrial Production Methods: Industrial production of 2,4,6-Trihydroxybenzophenone often involves chemical synthesis using resorcinol and benzoyl chloride as starting materials. The reaction is typically carried out in the presence of a catalyst such as zinc chloride under controlled temperature conditions .
化学反应分析
Types of Reactions: 2,4,6-Trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid anhydrides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
作用机制
The mechanism of action of 2,4,6-Trihydroxybenzophenone involves its interaction with various molecular targets. For instance, it has been shown to inhibit the tyrosinase enzyme, which is involved in melanin synthesis. This inhibition leads to a reduction in melanin production, making it useful in cosmetic applications . Additionally, the compound exhibits antimicrobial activity by acting on the bacterial cell wall, disrupting its integrity .
相似化合物的比较
2,4,6-Trihydroxybenzophenone can be compared with other similar compounds such as:
2,2’,4,4’-Tetrahydroxybenzophenone: This compound also has hydroxyl groups but differs in the positions of these groups, leading to variations in its chemical properties and applications.
2,3,4-Trihydroxybenzophenone: Similar to 2,4,6-Trihydroxybenzophenone but with a different arrangement of hydroxyl groups, affecting its reactivity and biological activities.
Uniqueness: 2,4,6-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
phenyl-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEXFJVZFNYXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063072 | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3555-86-0 | |
| Record name | 2,4,6-Trihydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trihydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2,4,6-trihydroxybenzophenone?
A1: 2,4,6-Trihydroxybenzophenone is a key precursor in the biosynthesis of various biologically active secondary metabolites in plants, including polyprenylated benzoylphloroglucinols and xanthones. [] These compounds exhibit a range of activities, including cytotoxic, antimicrobial, and antioxidant properties. [, , , , ]
Q2: How is 2,4,6-trihydroxybenzophenone synthesized in nature?
A2: In plants like Garcinia mangostana (mangosteen), 2,4,6-trihydroxybenzophenone is produced by the enzyme benzophenone synthase (BPS). [] This enzyme catalyzes the condensation of benzoyl-CoA with three units of malonyl-CoA. []
Q3: Can 2,4,6-trihydroxybenzophenone be produced through biotransformation?
A3: Yes, researchers have successfully engineered Escherichia coli to produce 2,4,6-trihydroxybenzophenone from sodium benzoate. [] This was achieved by introducing genes encoding for benzoate-CoA ligase (BadA) and benzophenone synthase (GmBPS). []
Q4: What structural features of benzophenone synthase (BPS) contribute to its substrate specificity?
A4: Crystallographic studies of GmBPS revealed that the amino acid residues Met264, Tyr266, and Gly339 play a crucial role in substrate binding. [] These residues are positioned to accommodate the 2,4,6-trihydroxybenzophenone product while hindering the binding of other molecules like naringenin. [] Additionally, Ala257 expands the active site cavity, potentially facilitating the initiation and cyclization reactions. []
Q5: Can chalcone synthase (CHS) also produce 2,4,6-trihydroxybenzophenone?
A5: Yes, although typically utilizing 4-coumaroyl-CoA, recombinant CHS from Hypericum androsaemum can convert benzoyl-CoA to 2,4,6-trihydroxybenzophenone alongside pyrone byproducts. [, ]
Q6: How does the substrate specificity of CHS compare to BPS?
A6: CHS exhibits broader substrate specificity compared to BPS. [] While BPS preferentially uses benzoyl-CoA, CHS can utilize both aromatic and aliphatic CoA esters, including benzoyl-CoA, phenylacetyl-CoA, isovaleryl-CoA, and isobutyryl-CoA. []
Q7: Can the substrate specificity of CHS be altered?
A7: Yes, site-directed mutagenesis of amino acids within the active site of CHS can modify its substrate preference. [] For example, a triple mutant of CHS (L263M/F265Y/S338G) exhibited an increased preference for benzoyl-CoA over its usual substrate, 4-coumaroyl-CoA. []
Q8: What is the molecular formula and weight of 2,4,6-trihydroxybenzophenone?
A8: The molecular formula is C13H10O4, and the molecular weight is 230.22 g/mol.
Q9: Are there any synthetic routes for the production of 2,4,6-trihydroxybenzophenone and its derivatives?
A9: Yes, 2,4,6-trihydroxybenzophenone can be synthesized through prenylation of 2,4,6-trihydroxybenzophenone with 2-methyl-3-buten-2-ol in the presence of boron trifluoride etherate. [] This reaction yields various prenylated derivatives, including the naturally occurring vismiaphenone A. [] Additionally, 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone have been synthesized using a multi-step approach involving methylation, Friedel-Crafts acylation, demethylation, and geranylation reactions. []
Q10: Have 2,4,6-trihydroxybenzophenone derivatives been isolated from natural sources?
A10: Yes, numerous 2,4,6-trihydroxybenzophenone derivatives have been isolated from various plant species. For example, hypersampsones A-F were isolated from Hypericum sampsonii, [] while cratoxyarborenones A-F were identified in Cratoxylum sumatranum. [] These natural products often exhibit potent biological activities.
Q11: What is the significance of prenylation in 2,4,6-trihydroxybenzophenone derivatives?
A11: Prenylation, the attachment of isoprene units, significantly influences the bioactivity and structural diversity of 2,4,6-trihydroxybenzophenone derivatives. [] This modification is frequently observed in natural products, contributing to their complex structures and diverse biological activities.
Q12: Are there any specific examples of bioactive 2,4,6-trihydroxybenzophenone derivatives and their activities?
A12: Yes, compounds like (E)-3-(2-hydroxy-7-methyl-3-methyleneoct-6-enyl)-2,4,6-trihydroxybenzophenone and 8-benzoyl-2-(4-methylpenten-3-yl)chromane-3,5,7-triol, isolated from Tovomita longifolia, displayed cytotoxic activity against several human cancer cell lines. [] Other examples include 1,3,5,7-tetrahydroxy-8-isoprenylxanthone and 1,3,5-trihydroxy-8-isoprenylxanthone from Tovomita krukovii, which exhibited inhibitory effects against Candida albicans secreted aspartic proteases. []
Q13: What are the future directions for research on 2,4,6-trihydroxybenzophenone?
A13: Future studies can focus on:
- Further exploring the structure-activity relationship of 2,4,6-trihydroxybenzophenone derivatives to optimize their biological activities. []
- Developing more efficient and sustainable methods for their synthesis, potentially through engineered microbial platforms. []
- Investigating their potential applications in various fields, such as medicine and agriculture. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
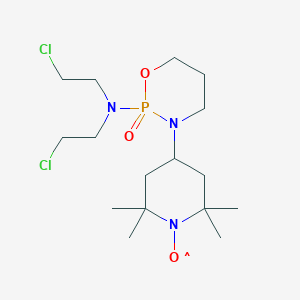
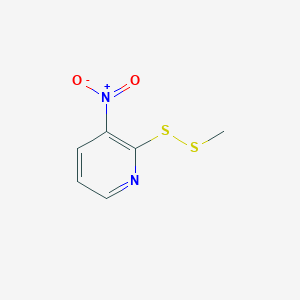
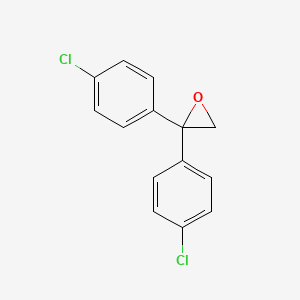
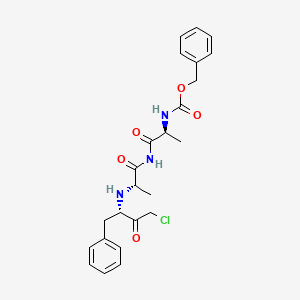





![(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1214677.png)

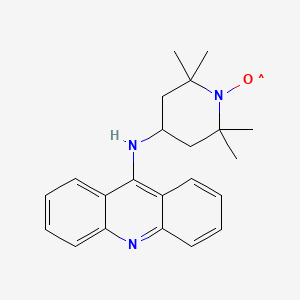
![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)
